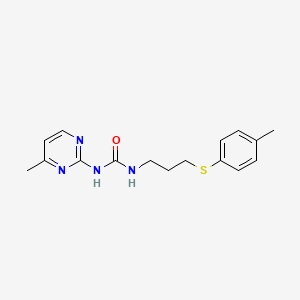

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

Studies have explored the synthesis and properties of pyrimidine derivatives, including urea-based compounds similar to 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea. For instance, the synthesis of isoglycosyluracils and isoglycosyl-2-thiouracils from glycosylureas and glycosylthioureas showcases the compound's potential in creating nucleoside analogs with unique properties, which could have implications in medicinal chemistry and drug design (Sano, 1962).

Hydrogen Bonding and Molecular Dynamics

The compound's ability to engage in hydrogen bonding has been noted, with studies on pyrid-2-yl ureas showing conformational isomers influenced by hydrogen bonding, impacting the compound's interactions with biomolecules such as cytosine (Chien et al., 2004). This highlights its potential in understanding molecular interactions and designing molecules with specific binding capabilities.

Supramolecular Chemistry

Research on ureidopyrimidones highlights their strong dimerization capabilities through quadruple hydrogen bonding, suggesting applications in supramolecular chemistry for building complex molecular assemblies (Beijer et al., 1998). This property is significant for the development of novel materials and nanotechnology applications.

Reaction Mechanisms and Derivatives Synthesis

Investigations into the reaction mechanisms of pyrimidine derivatives with isocyanates and isothiocyanates offer insights into the synthesis of novel compounds with potential biological activities (Yamanaka et al., 1979). These studies contribute to the broader understanding of chemical reactivity and the development of synthetic methodologies.

Herbicide Development

The conformational study of related urea compounds in solutions for herbicide applications demonstrates the importance of molecular structure in determining herbicidal activity, providing a basis for the design of environmentally friendly and efficient agrochemicals (Zheng-ming, 2004).

properties

IUPAC Name |

1-[3-(4-methylphenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12-4-6-14(7-5-12)22-11-3-9-18-16(21)20-15-17-10-8-13(2)19-15/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXKAWVZZQXMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)

![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2366262.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine](/img/structure/B2366265.png)

![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)